molecular formula C10H11ClFNO2 B14561283 2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate CAS No. 61986-41-2

2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate

Cat. No.: B14561283
CAS No.: 61986-41-2
M. Wt: 231.65 g/mol
InChI Key: MAEYYEWZBDBUSH-UHFFFAOYSA-N
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Description

2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12ClFNO2. It is a member of the carbamate family, which are organic compounds derived from carbamic acid. This compound is characterized by the presence of a fluoroethyl group, a chloro-methylphenyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate typically involves the reaction of 3-chloro-2-methylphenol with 2-fluoroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually heated to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as indium triflate, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into an amine.

    Substitution: The fluoroethyl and chloro-methylphenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroethyl group can enhance the compound’s binding affinity to these targets, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Similar in structure but lacks the fluoro and chloro substituents.

    Methyl carbamate: Another related compound with a simpler structure.

    Phenyl carbamate: Contains a phenyl group instead of the chloro-methylphenyl group.

Uniqueness

2-Fluoroethyl (3-chloro-2-methylphenyl)carbamate is unique due to the presence of both fluoro and chloro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications .

Properties

CAS No.

61986-41-2

Molecular Formula

C10H11ClFNO2

Molecular Weight

231.65 g/mol

IUPAC Name

2-fluoroethyl N-(3-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H11ClFNO2/c1-7-8(11)3-2-4-9(7)13-10(14)15-6-5-12/h2-4H,5-6H2,1H3,(H,13,14)

InChI Key

MAEYYEWZBDBUSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)OCCF

Origin of Product

United States

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